molecular formula C11H14INS2 B12698382 Benzothiazolium, 3-ethyl-2-(ethylthio)-, iodide CAS No. 87515-67-1

Benzothiazolium, 3-ethyl-2-(ethylthio)-, iodide

Cat. No.: B12698382
CAS No.: 87515-67-1
M. Wt: 351.3 g/mol
InChI Key: DFFWJOJFGZMISC-UHFFFAOYSA-M
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Description

Benzothiazolium, 3-ethyl-2-(ethylthio)-, iodide is an organic compound with the chemical formula C10H12INS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazolium, 3-ethyl-2-(ethylthio)-, iodide typically involves the reaction of 3-ethyl-2-methylbenzothiazolium iodide with an ethylthio group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Benzothiazolium, 3-ethyl-2-(ethylthio)-, iodide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of benzothiazolium derivatives .

Scientific Research Applications

Benzothiazolium, 3-ethyl-2-(ethylthio)-, iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzothiazolium, 3-ethyl-2-(ethylthio)-, iodide involves its interaction with specific molecular targets. In biological systems, it can interact with microbial cell membranes, leading to cell lysis and death. In organic synthesis, its reactivity is attributed to the presence of the benzothiazolium ring and the ethylthio group, which facilitate various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-2-methylbenzothiazolium iodide
  • 2-Methyl-3-ethylbenzothiazole-3-ium iodide
  • 3-Ethyl-2-methylbenzothiazolium chloride

Uniqueness

Benzothiazolium, 3-ethyl-2-(ethylthio)-, iodide is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity compared to other benzothiazolium derivatives. This uniqueness makes it valuable in specific applications, such as the development of new antimicrobial agents and organic electronic materials.

Properties

CAS No.

87515-67-1

Molecular Formula

C11H14INS2

Molecular Weight

351.3 g/mol

IUPAC Name

3-ethyl-2-ethylsulfanyl-1,3-benzothiazol-3-ium;iodide

InChI

InChI=1S/C11H14NS2.HI/c1-3-12-9-7-5-6-8-10(9)14-11(12)13-4-2;/h5-8H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

DFFWJOJFGZMISC-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)SCC.[I-]

Origin of Product

United States

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